Boc-Phe(4-Guad-Pmc)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDDTVFZJTYADC-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Non Canonical Amino Acid Chemistry
Boc-Phe(4-Guad-Pmc)-OH is a prime example of a non-canonical amino acid (ncAA), a class of amino acids that are not among the 20 proteinogenic amino acids commonly found in nature. The introduction of ncAAs into peptide chains is a powerful strategy for creating peptides with enhanced or entirely new properties. These modifications can lead to increased stability against enzymatic degradation, improved receptor binding affinity and selectivity, and novel functionalities. nih.gov
The synthesis of peptides containing arginine analogs, such as this compound, is of particular interest for structure-activity relationship (SAR) studies. teknoscienze.comiris-biotech.de Arginine and its guanidino group play a critical role in many biological processes, including signal transduction and molecular recognition. teknoscienze.comiris-biotech.de By incorporating arginine analogs with modified structures, researchers can probe the specific interactions that govern a peptide's biological activity. teknoscienze.comresearchgate.net
Strategic Significance of Modified Phenylalanine Derivatives in Peptide Design
The addition of a guanidino group to the phenylalanine side chain, as seen in Boc-Phe(4-Guad-Pmc)-OH, introduces a positively charged, basic moiety that can mimic the functionality of arginine. This strategic placement allows for the exploration of how charge and basicity at a specific position within a peptide sequence affect its biological function. Such modifications are crucial in the rational design of peptide-based drugs and research tools. nih.govnih.gov
Role of Orthogonal Protecting Groups Boc and Pmc in Advanced Peptide Synthesis
Synthesis of Guanidino-Functionalized Phenylalanine Precursors
The creation of this compound originates from a multi-step synthetic pathway starting with a suitable phenylalanine derivative. The key strategic element is the introduction of a guanidino moiety onto the phenyl ring, a process known as guanidinylation.
The typical precursor for this synthesis is N-α-Boc-4-amino-L-phenylalanine (Boc-Phe(4-NH2)-OH). peptide.com This starting material provides the core phenylalanine structure with a reactive primary amine at the para-position of the phenyl ring, which serves as the attachment point for the guanidinyl group.
The guanidinylation of this amino group is achieved using a guanidinylating reagent that transfers the desired guanidino function. For the synthesis of this compound, a reagent that already carries the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group is often employed. This approach streamlines the synthesis by installing the protected guanidino group in a single step. Alternatively, the guanidinylation can be performed first, followed by the protection of the guanidino group with Pmc-Cl (2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride). The synthesis of such functionalized guanidino amino acids is intended to create building blocks for constructing synthetic receptors or other complex molecules. nih.govnih.gov
Protecting Group Strategies for the Phenylalanine Backbone and Guanidino Side Chain
The successful synthesis and incorporation of this compound into a peptide chain rely on a carefully selected protecting group strategy. This strategy must ensure that the reactive N-terminus and the guanidino side chain are masked during peptide bond formation and can be selectively unmasked at the appropriate stages of the synthesis.
The Nα-amino group of the phenylalanine derivative is protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), often referred to as Boc/Bzl chemistry. ku.dknih.govwikipedia.org Its primary function is to serve as a temporary protecting group for the α-amino group of the incoming amino acid. thermofisher.compeptide.com
The Boc group is stable under the basic and neutral conditions required for peptide coupling but is readily cleaved by treatment with moderately strong acids, such as trifluoroacetic acid (TFA). thermofisher.compeptide.com In a typical SPPS cycle, the Nα-Boc group of the terminal residue on the growing peptide chain is removed with TFA to liberate a free amine, which is then ready to be coupled with the carboxyl group of the next incoming Boc-protected amino acid. sigmaaldrich.com This cycle of deprotection and coupling is repeated to elongate the peptide chain. thermofisher.com
The guanidino group in the side chain of arginine and its analogues is strongly basic and nucleophilic, necessitating protection to prevent undesirable side reactions during peptide synthesis. mdpi.commerckmillipore.com The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a highly effective protecting group for this purpose. mdpi.com
Developed as a more acid-labile alternative to earlier sulfonyl-based protectors like tosyl (Tos) and 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), the Pmc group offers significant advantages. mdpi.comjst.go.jp Its structure, which incorporates a cyclic ether, renders it significantly more susceptible to acidolysis. mdpi.com While stable to the repetitive mild acid treatments used for Boc deprotection, the Pmc group is efficiently removed under the stronger acidic conditions of the final cleavage step, typically using a high concentration of TFA or hydrogen fluoride (B91410) (HF). mdpi.comnih.gov The development of even more labile groups, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), followed the same chemical principles. mdpi.com
Table 1: Comparison of Common Guanidino Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| Tosyl | Tos | Strong acid (e.g., anhydrous HF) | Very stable; classic group for Boc-SPPS. peptide.com |
| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | TFA-thioanisole, prolonged treatment | More labile than Tos, but cleavage can be slow. jst.go.jp |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | TFA (e.g., 1-2 hours) | More acid-labile than Mtr; widely used in Fmoc-SPPS. mdpi.comnih.gov |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA (e.g., 1-2 hours) | Generally more labile than Pmc; current standard in Fmoc-SPPS. mdpi.comnih.gov |
An ideal protecting group strategy is "orthogonal," meaning that each class of protecting group can be removed under specific conditions without affecting the others. wikipedia.orgiris-biotech.de The Fmoc/tBu strategy is considered truly orthogonal because the base-labile Fmoc group is removed under conditions that leave the acid-labile side-chain protecting groups (like tBu) intact. wikipedia.orgpeptide.com
In contrast, the classic Boc/Bzl strategy is not strictly orthogonal, as both the temporary Nα-Boc group and the "permanent" benzyl-based side-chain protecting groups are removed by acid. peptide.com This strategy relies on differential acid lability: the Boc group is cleaved by moderate acid (TFA), while the more robust benzyl-type groups require very strong acid (anhydrous HF) for removal. peptide.com
The strategy employing Boc for Nα-protection and Pmc for side-chain protection operates on a similar principle of differential acid lability. The key to its successful application is the kinetic difference in the cleavage rates of the two groups.
Nα-Boc Deprotection: A short treatment with TFA (typically 20-50% in a solvent like dichloromethane) is sufficient to remove the Boc group at each cycle of the synthesis. peptide.com
Side-Chain Pmc Deprotection: The Pmc group is designed to be stable under these brief, repeated Nα-deprotection steps. Its removal requires more stringent conditions, such as prolonged exposure to concentrated TFA (often with scavengers) or treatment with HF, which occurs only once at the end of the synthesis during the final cleavage of the peptide from the resin. merckmillipore.comnih.gov
This differential stability allows for the sequential deprotection required for peptide chain elongation followed by a final, global deprotection of the side chain. nih.govcsic.es
Integration into Peptidic Sequences via Chemical Synthesis
The primary application of this compound is as a building block for introducing a guanidino-functionalized phenylalanine residue into a peptide sequence. This is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS).
SPPS is a powerful methodology where a peptide is assembled step-by-step while its C-terminus is covalently anchored to an insoluble polymer support (resin). bachem.comgyrosproteintechnologies.com This immobilization simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each reaction step. peptide.combachem.com
The incorporation of this compound follows the standard rhythm of a Boc-SPPS cycle:
Resin Preparation: The synthesis begins with a resin that is pre-loaded with the C-terminal amino acid of the target peptide, with its Nα-amino group protected by Boc.
Boc Deprotection: The Nα-Boc group on the resin-bound amino acid or peptide is removed by treatment with TFA.
Neutralization and Washing: The resulting trifluoroacetate (B77799) salt of the terminal amine is neutralized (in situ or in a separate step) to the free amine, and the resin is thoroughly washed to remove excess reagents.
Coupling: The this compound building block is pre-activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide. Activation is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or more modern aminium-based reagents like HBTU or HATU, often in the presence of an additive like HOBt to minimize racemization. nih.govnih.gov The bulky nature of the modified amino acid may necessitate extended coupling times or double coupling to ensure the reaction goes to completion. gyrosproteintechnologies.com
Washing: The resin is washed again to remove unreacted amino acid and coupling by-products.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled. nih.gov Upon completion, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Pmc group, are removed simultaneously in a final deprotection step, typically with a strong acid cocktail containing scavengers to prevent side reactions. merckmillipore.comnih.gov
Table 2: Illustrative SPPS Cycle for Incorporating this compound
| Step | Procedure | Purpose |
| 1. Deprotection | Treat peptide-resin with 25-50% TFA in DCM for 20-30 min. | Remove the Nα-Boc group from the growing peptide chain. |
| 2. Washing | Wash resin with DCM, isopropanol, and DMF. | Remove TFA and by-products. |
| 3. Neutralization | Treat with 5-10% DIEA in DMF (if not using in situ neutralization). | Generate the free N-terminal amine for coupling. |
| 4. Washing | Wash resin with DMF. | Remove excess base. |
| 5. Coupling | Add this compound and coupling reagents (e.g., HBTU/HOBt/DIEA) in DMF. React for 1-4 hours. | Form the new peptide bond. |
| 6. Washing | Wash resin with DMF and DCM. | Remove excess reagents and by-products, preparing the resin for the next cycle. |
Solution-Phase Peptide Synthesis (LPPS) Approaches
Solution-phase peptide synthesis (LPPS), also referred to as liquid-phase peptide synthesis, offers a scalable alternative to solid-phase methods and is particularly well-suited for the production of shorter peptides or protected peptide fragments. nih.gov This approach combines the procedural advantages of solid-phase peptide synthesis (SPPS), such as the use of an iterative protocol, with the benefits of classical solution chemistry. nih.govmdpi.com In LPPS, the growing peptide chain is attached to a soluble tag, which allows for homogenous reaction conditions and purification by precipitation or extraction at the end of each cycle. nih.govmdpi.com
The incorporation of this compound via LPPS necessitates strategies to manage the solubility of the growing peptide chain. Arginine-rich peptides can be challenging to handle due to their low solubility in many organic solvents. teknoscienze.com A specialized technique to overcome this involves the formation of tetraphenylborate (B1193919) (TPB) salts of the arginine-containing peptide. These salts are typically insoluble in water but soluble in a range of organic solvents, facilitating an extractive work-up and purification process. teknoscienze.com This method is applicable to peptides containing one or more arginine residues and allows the recovered peptide salt to be used directly in the subsequent coupling step. teknoscienze.com
Coupling of the C-terminal amino acid ester (the soluble tag) with the subsequent Boc-protected amino acid.
Removal of the Nα-Boc protecting group using an acid such as trifluoroacetic acid (TFA). nih.gov
Neutralization of the resulting amine salt. peptide.com
Coupling of the next amino acid, for instance, this compound, using appropriate coupling reagents.
After each coupling and deprotection step, the peptide is isolated, often by precipitation, before proceeding to the next cycle. mdpi.com
This method provides a robust platform for synthesizing peptides with this compound, allowing for purification and characterization of intermediates throughout the process.
Coupling Reagents and Additives for Efficient Amide Bond Formation
The formation of an amide bond between this compound and the N-terminal amine of a growing peptide chain is a critical step that dictates the yield and purity of the final product. The selection of an appropriate coupling reagent is paramount, especially given the steric hindrance presented by the Boc group and the bulky 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group on the guanidino side chain. bachem.comresearchgate.net
Coupling reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activators. bachem.com To enhance reaction rates and suppress racemization, they are almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.comresearchgate.net The water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), is also frequently used, particularly in solution-phase synthesis. bachem.com
Phosphonium and Aminium/Uronium Reagents are generally more efficient and lead to fewer side reactions than carbodiimides alone. bachem.com Popular reagents include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), 2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium tetrafluoroborate/hexafluorophosphate (TBTU/HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). bachem.com HATU, in particular, is highly effective for coupling sterically hindered amino acids. bachem.comresearchgate.net COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient reagent from this class. bachem.com
The choice of reagent can be critical for difficult couplings, such as those involving the sterically demanding this compound. For such cases, powerful activating agents like HATU or COMU are often preferred. bachem.com Additives not only accelerate the coupling reaction but also act as racemization suppressants. bachem.com
| Reagent Class | Examples | Common Additives | Key Characteristics | Citation |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC·HCl | HOBt, HOAt, Oxyma | Cost-effective; use with additives is essential to boost efficiency and minimize racemization. DIC is preferred in SPPS as its urea (B33335) byproduct is more soluble. | bachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - | High coupling efficiency; PyAOP is particularly effective for hindered sequences. | bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | - | Very popular and efficient reagents. HATU is excellent for sterically hindered couplings. Potential for guanidinylation of the free amine if used in excess. | bachem.com |
| Miscellaneous | DEPBT, T3P® | - | DEPBT shows remarkable resistance to racemization. T3P® is effective in solution-phase with water-soluble byproducts. | mdpi.compeptide.combachem.com |
Strategies for Minimizing Racemization and Side Reactions during Coupling
Maintaining the stereochemical integrity of the chiral center is a primary concern during peptide synthesis. Racemization can occur during the activation of the carboxyl group, particularly for acyl or peptidyl amino acids. bachem.com However, the use of urethane-based Nα-protecting groups, such as the Boc group on this compound, significantly reduces the risk of racemization at the α-carbon. bachem.com This is because the urethane (B1682113) linkage disfavors the formation of the oxazolone (B7731731) intermediate responsible for racemization. bachem.com
Despite the protective nature of the Boc group, certain conditions can still promote racemization. Key strategies to minimize this risk include:
Use of Additives: The addition of HOBt, its 7-aza derivative (HOAt), or Oxyma to carbodiimide-mediated couplings is a standard and effective method to suppress racemization by forming less reactive, but still efficient, active esters. bachem.compharm.or.jp
Choice of Coupling Reagent: Reagents like 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) are known for mediating amide bond formation with a high degree of resistance to racemization. peptide.combachem.com
Base Selection: The choice and amount of base used during coupling are critical. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA) are common, but for couplings with a high risk of racemization, a weaker base such as sym-collidine may be recommended. bachem.com In situ neutralization protocols can also help by maintaining a low concentration of free amine. peptide.com
Temperature Control: Performing couplings at reduced temperatures (e.g., 0 °C) can slow down the rate of racemization relative to the rate of coupling. pharm.or.jp
Beyond racemization, a potential side reaction for arginine derivatives, even when protected, is the formation of a δ-lactam. While the bulky Pmc group on the guanidino function helps to prevent this, the choice of coupling conditions, particularly the avoidance of excessive activation times and strong bases, is crucial to minimize this pathway. nih.govresearchgate.net
Acid-Mediated Cleavage and Global Deprotection Considerations
The final stages of peptide synthesis involve the removal of all protecting groups. For a peptide incorporating this compound, this requires the acid-mediated cleavage of both the Nα-Boc group (during iterative synthesis cycles) and the side-chain Pmc group (during final deprotection). nih.govpeptide.com These groups are removed under different acid strengths, forming the basis of the Boc/Bzl orthogonal protection strategy. nih.gov
The Boc group is labile to moderate acids, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), and is removed at each step of the synthesis. peptide.com
The Pmc group is significantly more stable and requires stronger acidic conditions for removal, typically 50-95% aqueous TFA. peptide.comthermofisher.com The cleavage of the Pmc group can be slow, sometimes requiring several hours, especially when multiple Pmc-protected arginine residues are present in the peptide sequence. thermofisher.compeptide.com
A major concern during the acidolytic cleavage of the Pmc group is the generation of a reactive sulfonyl-containing cation. This species can alkylate or sulfonate nucleophilic amino acid residues within the peptide chain, particularly tryptophan, but also tyrosine and methionine. peptide.comsigmaaldrich.commerckmillipore.com To prevent these deleterious side reactions, a "scavenger" cocktail is always included with the cleavage acid. thermofisher.comsigmaaldrich.com
Common scavengers and their functions include:
Water: Acts as a scavenger and aids in the hydrolysis of protecting groups.
Triisopropylsilane (TIS): A very effective scavenger for carbocations, particularly the trityl cation and those generated from Pmc/Pbf groups. sigmaaldrich.com
Thioanisole or Dithioethane (EDT): Sulfur-containing scavengers that are particularly effective at trapping reactive species and can accelerate the removal of Pmc groups. thermofisher.comsigmaaldrich.com
The combination of Trp(Boc) for tryptophan protection and Arg(Pbf) instead of Arg(Pmc) is often recommended to minimize sulfonation side reactions, as the Pbf group is more acid-labile and generates less problematic byproducts. peptide.compeptide.commerckmillipore.com However, with the correct scavenger mixture, peptides containing Arg(Pmc) can be deprotected successfully.
| Reagent Cocktail | Composition (v/v) | Primary Use / Rationale | Citation |
|---|---|---|---|
| Standard TFA Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for most sequences, especially when Arg(Pbf) and Trp(Boc) are used. TIS is an effective, non-odorous scavenger. | sigmaaldrich.comnih.gov |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" and potent cocktail for complex peptides with multiple sensitive residues, including Arg(Pmc/Mtr), Cys, and Met. | thermofisher.comsigmaaldrich.com |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Recommended for peptides containing Arg(Pmc/Mtr) due to the presence of sulfur-based scavengers that accelerate cleavage. | thermofisher.com |
Purification and Isolation Methodologies for Peptides Containing this compound Derived Residues
Following synthesis and global deprotection, the crude peptide product is a mixture containing the desired peptide along with byproducts from incomplete reactions and side reactions. Purification is essential to isolate the target peptide with high purity. bachem.com The most powerful and widely used technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). harvardapparatus.comnih.govacs.org
RP-HPLC separates molecules based on their hydrophobicity. hplc.eu The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) particles bonded with C18 or C8 alkyl chains). harvardapparatus.comhplc.eu Elution is achieved using a gradient of an organic solvent (the mobile phase), most commonly acetonitrile (B52724), mixed with an aqueous buffer. harvardapparatus.com An ion-pairing agent, almost universally trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both the aqueous and organic phases. harvardapparatus.comhplc.eu TFA serves to protonate the peptide's basic groups (like the guanidinium (B1211019) group of the Phe(4-Guad) residue) and acidic groups, sharpening the peaks and improving resolution. nih.gov
Key parameters for RP-HPLC purification include:
Column: C18 columns are the standard for peptide purification. harvardapparatus.comhplc.eu Wide-pore (300 Å) packings are optimal for larger peptides.
Mobile Phase: A gradient of acetonitrile in 0.1% aqueous TFA.
Gradient: A shallow gradient is typically run to effectively separate closely eluting impurities from the main product.
Detection: Peptides are monitored by UV absorbance, usually at 210-220 nm (for the peptide backbone) and potentially at ~280 nm if other aromatic residues like tryptophan are present. nih.gov
After HPLC, the fractions containing the pure peptide are pooled, and the solvent is removed, often by lyophilization (freeze-drying), to yield the final peptide as a TFA salt. peptide.com
For some applications, particularly during workup in solution-phase synthesis, alternative isolation methods like precipitation or extraction can be employed, as discussed with the TPB salt strategy. teknoscienze.com Ion-exchange chromatography (IEX) can also be used as an orthogonal purification step to RP-HPLC, separating peptides based on net charge rather than hydrophobicity. nih.gov
| Parameter | Typical Condition | Rationale | Citation |
|---|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | High-resolution separation based on hydrophobicity; the gold standard for peptide purification. | harvardapparatus.comacs.org |
| Stationary Phase (Column) | C18 (octadecylsilane) bonded silica, 3-10 µm particle size, 100-300 Å pore size. | Provides excellent hydrophobic retention and resolution for a wide range of peptides. | harvardapparatus.comhplc.eu |
| Mobile Phase A | 0.1% TFA in H₂O | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. | harvardapparatus.comhplc.eu |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic modifier; elutes the peptide from the column as its concentration increases. | harvardapparatus.com |
| Elution | Linear Gradient (e.g., 5% to 65% B over 60 minutes) | Allows for the separation of compounds with a wide range of hydrophobicities. | harvardapparatus.com |
| Detection | UV Absorbance at 210-220 nm | Detects the peptide amide bonds, providing a universal method for peptide detection. | nih.gov |
Design Principles for Peptides Incorporating Guanidino-Modified Phenylalanine Residues
The design of peptides incorporating this compound is centered on mimicking and modifying the function of the natural amino acid arginine. The guanidino group is the defining feature of the arginine side chain, providing a positive charge at physiological pH and the ability to act as a multiple hydrogen bond donor.
Key design principles include:
Arginine Mimicry : this compound is primarily used as a structural analog of arginine. advancedchemtech.com By replacing a canonical arginine with this residue, researchers can study the importance of the guanidinium group's placement and orientation. The rigid phenyl scaffold fixes the guanidino group in a specific spatial position relative to the peptide backbone, which can differ from the more flexible aliphatic chain of arginine. This is crucial for structure-activity relationship (SAR) studies, where precise interactions with biological targets are investigated. chemimpex.comethz.ch
Modulation of Physicochemical Properties : The introduction of a phenylalanine core instead of arginine's aliphatic chain imparts distinct properties to the peptide. The aromatic ring can engage in π-π stacking interactions, potentially influencing peptide conformation and binding to receptors. peptide.com This modification can also enhance the peptide's stability by making the adjacent peptide bonds less susceptible to cleavage by certain proteases that recognize arginine.
Controlled Chemical Synthesis : The use of orthogonal protecting groups is a fundamental principle enabling its use. The Boc group provides temporary protection for the N-terminus during synthesis and is typically removed with mild acid. sigmaaldrich.compeptide.com The Pmc group on the guanidino function is more robust but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final deprotection step. bham.ac.uk This strategy prevents the highly basic guanidino group from causing unwanted side reactions during peptide coupling.
| Protecting Group | Abbreviation | Common Use | Cleavage Condition |
| tert-Butyloxycarbonyl | Boc | N-α-amino group protection | Mild acid (e.g., TFA in DCM) peptide.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | N-α-amino group protection | Base (e.g., Piperidine in DMF) nih.gov |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Arginine/Guanidino side-chain | Strong acid (e.g., TFA) google.combham.ac.uk |
| tert-Butyl | tBu | Side-chain carboxyl/hydroxyl | Strong acid (e.g., TFA) google.com |
| Trityl | Trt | Side-chain amide/thiol | Strong acid (e.g., TFA) google.com |
This table outlines common protecting groups used in solid-phase peptide synthesis, including those relevant to this compound, and their standard removal conditions.
Construction of Complex Peptide Architectures: Cyclic and Branched Peptides
The synthesis of complex peptide structures such as cyclic and branched peptides often relies on the incorporation of uniquely functionalized or non-canonical amino acids. These architectures can confer significantly improved metabolic stability and binding affinity compared to their linear counterparts. bham.ac.uknih.gov
While the Pmc-protected guanidino group is not typically used for on-resin cyclization or branching due to its robust protection, the residue itself is a valuable component within these complex structures. For instance, in the design of cyclic peptides that target specific receptors, a guanidinium group is often essential for binding, as seen in RGD-containing peptides that bind integrins. bham.ac.uk Replacing a native arginine with this compound allows for the synthesis of cyclic analogs where the position of this critical charge is rigidly defined by the phenyl ring, aiding in the optimization of the peptide's conformation for receptor lock-in. researchgate.net
The general strategy for synthesizing cyclic peptides involves assembling a linear precursor on a solid support using SPPS, followed by on-resin or in-solution cyclization. nih.govnih.gov this compound can be incorporated at any desired position in the linear sequence using standard coupling protocols. nih.gov The final cyclized product, bearing the protected guanidino-phenylalanine, is then fully deprotected and cleaved from the resin to yield the bioactive cyclic peptide.
Utility in Mimicking Post-Translational Modifications (e.g., Arginine Methylation Analogs)
Post-translational modifications (PTMs) are critical for regulating protein function in vivo. One such vital PTM is the methylation of arginine residues, which plays a key role in signal transduction, gene expression, and protein-protein interactions. Studying the specific effects of arginine methylation can be challenging due to the dynamic nature of the modifying enzymes.
Incorporating non-canonical amino acids provides a powerful tool to mimic PTMs. This compound serves as a mimic for unmodified arginine. To study the impact of methylation, synthetic chemists can create derivatives of this compound where the guanidino group is pre-methylated (e.g., mono- or dimethylated). By incorporating these permanently "methylated" analogs into a peptide sequence in place of a natural arginine, researchers can isolate the functional consequences of that specific methylation event without interference from cellular enzymes. nih.gov This approach allows for a precise investigation into how arginine methylation at a specific site affects protein structure, stability, and biological interactions.
Contribution to the Expansion of the Genetic Code through Non-Canonical Amino Acid Incorporation Studies
Expansion of the genetic code is a cutting-edge technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during ribosomal translation. nih.govnih.gov This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and directs its insertion in response to a reassigned codon, such as the amber stop codon (TAG). nih.govnih.gov
This compound is a building block designed for chemical synthesis (SPPS), not direct biological incorporation. peptide.com However, its existence and use in creating novel peptides with unique properties inspire and facilitate research in genetic code expansion. The core structure, 4-guanidino-L-phenylalanine (once deprotected), is an ideal candidate for incorporation into proteins using this technology. By genetically encoding 4-guanidino-L-phenylalanine, scientists could replace any arginine in a protein with this analog. This would allow for the study of enzyme mechanisms, receptor binding, and protein stability with a level of precision not achievable with standard mutagenesis. ethz.ch The ability to synthesize and characterize peptides containing this residue chemically provides the foundational knowledge and material needed to develop the biological systems for its incorporation. nih.gov
Analytical and Characterization Techniques for Peptides Containing Boc Phe 4 Guad Pmc Oh Derived Residues
Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the detailed structural verification of peptides incorporating the Boc-Phe(4-Guad-Pmc)-OH residue. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal methods used to confirm the covalent structure and molecular weight of the final peptide product.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms within the peptide. For a peptide containing a Phe(4-Guad-Pmc) residue, ¹H and ¹³C NMR are used to confirm the presence of the key functional groups.
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group, including singlets for the methyl groups on the chroman ring and aromatic protons. The Boc (tert-butyloxycarbonyl) protecting group will show a characteristic singlet at approximately 1.4 ppm. The protons of the phenylalanine backbone and sidechain will also be present in their expected regions.
¹³C NMR: The carbon spectrum will corroborate the ¹H NMR data, showing distinct signals for the carbonyl carbons of the peptide backbone, the quaternary carbon of the Boc group, and the various carbons of the Pmc and phenylalanine moieties.
A representative table of expected ¹H NMR chemical shifts for a Phe(4-Guad-Pmc) residue within a peptide is provided below.
| Protons | Expected Chemical Shift (ppm) |
| Boc (9H, singlet) | ~ 1.4 |
| Pmc methyls (15H, singlets) | ~ 2.0 - 2.6 |
| Pmc methylene (B1212753) (4H, multiplet) | ~ 1.8, 2.8 |
| Phe β-CH₂ (2H, multiplet) | ~ 2.9 - 3.2 |
| Phe α-CH (1H, multiplet) | ~ 4.3 - 4.6 |
| Phe aromatic (4H, multiplet) | ~ 7.0 - 7.5 |
| Guanidinyl NH (protons) | ~ 7.5 - 8.5 |
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of the peptide and confirming its sequence. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common MS techniques used for peptide analysis. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition of the peptide. nih.gov
Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. In this technique, the parent peptide ion is isolated and fragmented, and the masses of the resulting fragment ions (b- and y-ions) are measured. The fragmentation pattern allows for the determination of the amino acid sequence, including the position of the modified Phe(4-Guad-Pmc) residue.
Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, TLC)
Chromatographic methods are central to the purification and purity assessment of peptides containing the bulky and relatively hydrophobic this compound residue.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis and purification of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is the most commonly used mode, where the peptide is separated based on its hydrophobicity. The presence of the Pmc and Boc groups significantly increases the hydrophobicity of the peptide, leading to longer retention times on C8 or C18 columns.
A typical analytical RP-HPLC method for a peptide containing a Phe(4-Guad-Pmc) residue would involve a gradient elution system, commonly using water and acetonitrile (B52724), both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA). The UV detector is typically set at 214 nm and 280 nm to monitor the peptide bond and the aromatic phenylalanine sidechain, respectively. The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Below is a table with typical RP-HPLC conditions for the analysis of a peptide containing a Phe(4-Guad-Pmc) residue.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique that can be used for rapid monitoring of reactions and for preliminary purity assessment. sigmaaldrich.com For peptides containing this compound, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents, such as chloroform/methanol or ethyl acetate/hexane, is used as the mobile phase. The peptide spot can be visualized using UV light or by staining with a suitable reagent like ninhydrin (B49086) (if a free amine is present) or a chlorine/tolidine stain.
In-process Monitoring of Coupling and Deprotection Efficiencies in Peptide Synthesis
Effective in-process monitoring is critical to the success of solid-phase peptide synthesis (SPPS), ensuring that each coupling and deprotection step proceeds to completion. sigmaaldrich.comnih.gov This is particularly important when incorporating a bulky and sterically hindered amino acid like this compound.
Monitoring Coupling Reactions: The completion of the coupling of this compound to the resin-bound peptide can be monitored using qualitative colorimetric tests. The Kaiser test (ninhydrin test) is commonly used to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. If the test is positive (the beads turn blue), a recoupling step is necessary.
Monitoring Deprotection Reactions: The removal of the temporary Nα-Boc protecting group is a critical step in SPPS. While the Boc group itself does not have a strong UV chromophore for quantitative monitoring, the efficiency of the deprotection step can be indirectly assessed by ensuring the subsequent coupling reaction proceeds efficiently.
In the context of Fmoc-based SPPS, the removal of the Fmoc group is monitored by UV spectroscopy, measuring the absorbance of the dibenzofulvene-piperidine adduct released during deprotection. nih.gov While not directly applicable to Boc-SPPS, the principle of monitoring the removal of a protecting group is a key aspect of process control. For the final deprotection of the side-chain Pmc group, which is typically done concurrently with cleavage from the resin using a strong acid like TFA, HPLC is the method of choice. By taking time-point samples from the cleavage cocktail and analyzing them by RP-HPLC, the disappearance of the fully protected peptide and the appearance of the deprotected product can be monitored to determine the optimal cleavage time. nih.govresearchgate.net
The following table summarizes the common in-process monitoring techniques for SPPS involving this compound.
| Step | Technique | Purpose |
| Coupling | Kaiser Test (Ninhydrin) | To confirm the completion of the amino acid coupling reaction. |
| Nα-Boc Deprotection | Indirectly by subsequent coupling efficiency | To ensure the N-terminus is available for the next coupling step. |
| Side-Chain Pmc Deprotection | RP-HPLC | To monitor the progress of the final deprotection and cleavage. |
Theoretical and Mechanistic Insights into Modified Phenylalanine Chemistry
Conformational and Stereochemical Control in the Synthesis of Modified Amino Acid Derivatives
The synthesis of complex, non-proteinogenic amino acids like Boc-Phe(4-Guad-Pmc)-OH requires precise control over their three-dimensional structure. The presence of multiple bulky protective groups—the Nα-tert-butyloxycarbonyl (Boc) and the guanidino-side-chain-protecting 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc)—introduces significant steric hindrance that influences both the conformational landscape of the molecule and the stereochemical outcome of synthetic transformations.
The primary stereocenter in this compound is the α-carbon (Cα), which, with the exception of achiral glycine, is stereogenic in all proteinogenic amino acids. wikipedia.org Maintaining the stereochemical integrity of this center is paramount during peptide synthesis to ensure the final peptide adopts its correct conformation for biological activity. Racemization, the loss of optical purity at the chiral center, can occur during the activation of the carboxylic acid for peptide bond formation. uni-kiel.de The development of racemization-suppressing additives and advanced coupling reagents has been a significant focus in peptide chemistry to minimize this undesired side reaction. uni-kiel.de
The synthesis of modified amino acid derivatives often employs strategies such as asymmetric synthesis using chiral catalysts or auxiliaries to establish the desired stereochemistry. nih.govnih.gov For a pre-formed chiral building block like L-phenylalanine, the challenge lies in performing side-chain modifications and subsequent peptide couplings without compromising the existing stereocenter. The bulky nature of the Boc and Pmc groups can shield the Cα proton, potentially reducing the risk of epimerization under certain conditions, but it also presents a significant steric barrier that can impede desired reactions.
Table 1: Key Protecting Groups in this compound Synthesis
| Protecting Group | Abbreviation | Protected Functional Group | Key Characteristics | Role in Stereochemical Control |
| tert-Butyloxycarbonyl | Boc | α-Amino | Acid-labile; provides steric bulk near the chiral center. iris-biotech.depeptide.com | Its bulk can influence the conformational equilibrium and shield the α-proton, but also creates steric hindrance for coupling reactions. |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Guanidino (Side Chain) | Acid-labile, but less so than Boc; designed for arginine side-chain protection. peptide.comthermofisher.com | Primarily protects the side chain; its bulk contributes to the overall steric demand of the amino acid derivative. |
Mechanistic Considerations of Protecting Group Lability and Scavenger Strategies
The guanidino group of arginine, and by analogy the guanidinophenylalanine side chain, is a highly basic and nucleophilic moiety that requires robust protection during peptide synthesis. The Pmc group was developed as an acid-labile protecting group for this purpose, simplifying the final deprotection step compared to older, more resilient groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). peptide.comthermofisher.com
The cleavage of the Pmc group is typically achieved with strong acid, most commonly trifluoroacetic acid (TFA). peptide.compeptide.com The mechanism involves protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond. This process liberates the desired free guanidinium (B1211019) group on the peptide and generates reactive electrophilic species from the protecting group, including sulfonyl cations and the Pmc carbocation. researchgate.net
These reactive byproducts can lead to significant side reactions if not properly managed. A primary concern is the alkylation of nucleophilic amino acid side chains within the peptide sequence. researchgate.net Tryptophan is particularly susceptible to alkylation by the Pmc cation. peptide.com To prevent these undesired modifications, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds that react with and neutralize the electrophilic species generated during deprotection. peptide.comresearchgate.net
The lability of the Pmc group can be problematic. Complete removal can be slow, sometimes requiring several hours, especially in peptides containing multiple Pmc-protected arginine residues. thermofisher.com This has led to the development of alternative protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is more acid-labile and cleaved more rapidly, reducing deprotection times and the potential for side reactions. peptide.comthermofisher.com The Pbf group also generates a carbocation that is more readily trapped by common scavengers. thermofisher.com
Table 2: Scavenger Strategies for Pmc Deprotection
| Scavenger | Mechanism of Action | Target Species | Efficacy and Considerations |
| Water | Acts as a nucleophile to hydrate (B1144303) carbocations. | Pmc carbocation | Commonly used, but may not be sufficient alone to prevent all side reactions. peptide.com |
| Triethylsilane (TES) | Reduces carbocations via hydride transfer, forming stable silyl (B83357) ethers or alkanes. | Pmc carbocation | Effective at preventing alkylation but can also reduce the indole (B1671886) ring of tryptophan. researchgate.net |
| Thiophenol / Ethanedithiol (EDT) | Strong nucleophiles (thiols) that efficiently trap carbocations. | Pmc carbocation | Highly effective but are often volatile and possess noxious odors. peptide.comresearchgate.net |
| p-Cresol / p-Methoxyphenol | Phenolic compounds that act as nucleophilic traps for electrophiles. | Pmc carbocation | Effective scavengers for trapping carbocations generated during cleavage in Boc/Bzl strategies. nih.gov |
Advances in Coupling Chemistry for Sterically Demanding or Electronically Perturbed Amino Acids
Forming a peptide bond requires the activation of the C-terminal carboxylic acid of one amino acid to facilitate nucleophilic attack by the N-terminal amino group of the next. When dealing with sterically demanding amino acids like this compound, this process is significantly challenging. The bulky Boc and Pmc groups create a sterically crowded environment around the reactive centers, hindering the approach of both the activating agent and the incoming amine. globalresearchonline.netresearchgate.net Furthermore, the electron-donating nature of the protected guanidino group can electronically perturb the phenyl ring, potentially influencing the reactivity of the carboxyl group. aip.org
Traditional coupling methods, such as those using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) alone, are often slow and inefficient for coupling sterically hindered amino acids, resulting in low yields and requiring a large excess of reagents. globalresearchonline.netresearchgate.net This has driven the development of more potent coupling reagents.
A major advance was the introduction of onium-type reagents (phosphonium and aminium/uronium salts), which have become the gold standard for difficult couplings. uni-kiel.deglobalresearchonline.net Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) rapidly convert the carboxylic acid into a highly reactive activated ester. The inclusion of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) further enhances coupling efficiency and suppresses racemization. uni-kiel.denih.gov
More recent innovations have introduced novel classes of coupling reagents designed to overcome the most challenging synthetic hurdles.
Imidazolium Reagents : Compounds like CIP (2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate) have shown excellent performance in coupling sterically hindered α,α-dialkylated amino acids, especially when combined with HOAt. globalresearchonline.net
Ynamide Reagents : This newer class of reagents activates carboxylic acids to form stable, and in some cases isolable, α-acyloxyenamide active esters. These have demonstrated remarkable efficiency in forming peptide bonds with challenging substrates, including sterically hindered amino acids, with excellent suppression of racemization. nih.govacs.org
Table 3: Comparison of Coupling Reagent Efficacy for Hindered Amino Acids
| Reagent/Method | Type | Advantages | Disadvantages |
| DCC/HOBt | Carbodiimide | Low cost. | Inefficient for hindered couplings; risk of side products (e.g., N-acylurea). researchgate.net |
| HBTU/HATU | Aminium/Uronium Salt | High efficiency, fast reaction rates, suppression of racemization (especially HATU). researchgate.net | Higher cost; can cause side reactions if not used properly. |
| PyAOP/PyBOP | Phosphonium (B103445) Salt | Effective for hindered amino acids like Aib; avoids carcinogenic HMPA byproduct of BOP. uni-kiel.deresearchgate.net | Can be less reactive than uronium salts for some substrates. |
| Ynamide Reagents | Ynamide | Excellent for sterically demanding partners; superior suppression of racemization; forms stable active esters. nih.govacs.org | Newer technology, may be less widely available or more expensive. |
Q & A
What are the critical steps for synthesizing Boc-Phe(4-Guad-Pmc)-OH with high purity, and how can side products be minimized?
Basic
Synthesis requires meticulous control of reaction conditions, including temperature, pH, and stoichiometry of reagents. The Boc (tert-butoxycarbonyl) group must be introduced first to protect the amino group, followed by selective functionalization at the 4-position of phenylalanine. Purification via reversed-phase HPLC or column chromatography is essential to isolate the target compound from unreacted starting materials or byproducts. Detailed characterization using NMR (¹H/¹³C) and mass spectrometry ensures structural confirmation . To minimize side products, monitor reaction progress via TLC and optimize reaction time to prevent over-functionalization.
How should researchers design experiments to optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Advanced
Coupling efficiency depends on activating agents (e.g., HBTU, HATU), base selection (e.g., DIEA), and solvent polarity. Use a molar excess (2–4 equivalents) of this compound relative to the resin-bound peptide. Pre-activate the amino acid with coupling agents in DMF or DCM for 5–10 minutes before adding to the resin. Monitor coupling completion via Kaiser or chloranil tests. If low efficiency persists, consider microwave-assisted synthesis or double-coupling strategies. Document all parameters (solvent volume, temperature) to ensure reproducibility .
What analytical techniques are most reliable for confirming the structural integrity of this compound, especially the 4-Guad-Pmc moiety?
Basic
Combine multiple techniques:
- NMR Spectroscopy : ¹H NMR should show characteristic peaks for the Boc group (1.4 ppm, singlet) and aromatic protons from the 4-Guad-Pmc substituent.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error.
- HPLC : Use a C18 column with UV detection (254 nm) to verify purity (>95%). For the 4-Guad-Pmc group, compare retention times with standards or use LC-MS/MS fragmentation patterns .
How can conflicting solubility data for this compound in polar aprotic solvents be resolved experimentally?
Advanced
Systematically test solubility in DMSO, DMF, and NMP under controlled conditions (e.g., 25°C vs. 37°C, sonication duration). Prepare saturated solutions, filter undissolved material, and quantify concentration via UV-Vis spectroscopy using a calibration curve. Document solvent batch purity (e.g., water content ≤0.01%) and degas solvents to avoid oxidation artifacts. If discrepancies persist, collaborate with multiple labs to validate methods and publish a harmonized protocol .
What strategies mitigate hygroscopicity-related degradation during storage of this compound?
Basic
Store lyophilized powder in sealed, argon-flushed vials at -80°C. For short-term use (≤1 month), keep desiccated at -20°C with silica gel. Prior to use, equilibrate the compound to room temperature in a dry nitrogen glovebox to prevent moisture absorption. Confirm stability via periodic HPLC analysis and compare with freshly synthesized batches .
How should researchers address discrepancies in reported bioactivity data for peptides incorporating this compound?
Advanced
Re-evaluate experimental variables:
- Peptide Sequence Context : The 4-Guad-Pmc group’s steric and electronic effects may vary with adjacent residues.
- Assay Conditions : Standardize buffer pH, ionic strength, and temperature across studies.
- Control Experiments : Include negative controls (e.g., unmodified phenylalanine) and validate bioactivity via orthogonal assays (e.g., SPR vs. ELISA). Use meta-analysis tools to statistically reconcile conflicting datasets .
What are the best practices for incorporating this compound into large-scale peptide synthesis without compromising yield?
Advanced
Scale-up requires iterative optimization:
Reactor Design : Use jacketed reactors for precise temperature control during coupling.
Solvent Economy : Switch from DCM to cheaper solvents like THF while maintaining solubility.
Automation : Implement robotic SPPS systems for consistent reagent delivery and mixing.
In-line Analytics : Integrate UV monitoring to detect coupling completion in real time. Publish scalability data in supplementary materials to aid reproducibility .
How can computational modeling predict the reactivity of this compound in non-standard peptide sequences?
Advanced
Use molecular dynamics (MD) simulations to model the compound’s conformational flexibility in different peptide backbones. Density functional theory (DFT) calculations can predict electronic effects of the 4-Guad-Pmc group on neighboring residues. Validate models with experimental kinetics data (e.g., coupling rates in varying sequences). Share force field parameters and simulation protocols in open-access repositories .
What are the ethical considerations when publishing synthetic protocols for this compound?
Basic
Disclose all hazards (e.g., toxicity of reagents, peroxide-forming solvents) in the "Experimental" section. Adhere to ICMJE guidelines by citing prior synthetic methods and avoiding redundant data. For novel protocols, provide step-by-step instructions in supplementary materials, including safety precautions (e.g., fume hood use, waste disposal) .
How can researchers validate the stability of this compound under acidic cleavage conditions in SPPS?
Advanced
Perform accelerated stability studies by exposing the compound to TFA (95%) at 25°C and 40°C. Sample aliquots at intervals (0, 1, 6, 24 hours) and analyze via HPLC-MS for degradation products (e.g., de-Boc products or Pmc group hydrolysis). Compare with stability data for analogs (e.g., Boc-Phe(4-I)-OH) to identify structural vulnerabilities. Optimize cleavage cocktails (e.g., adding scavengers like triisopropylsilane) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
